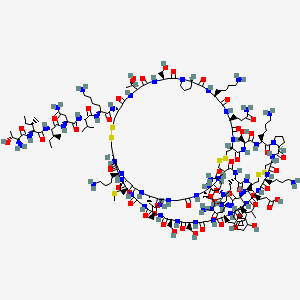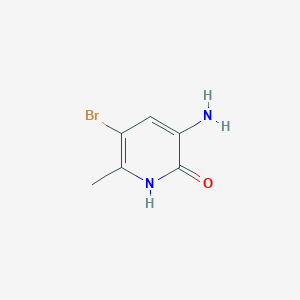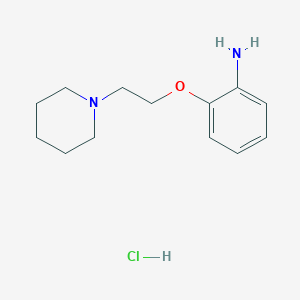
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride
Übersicht
Beschreibung
The compound of interest, 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride, is a derivative of aniline, which is a primary aromatic amine. It is structurally characterized by the presence of a piperidine ring, an ethoxy group, and an aniline moiety. This compound is related to various research areas, including the synthesis of dendritic molecules, organometallic chemistry, and the development of compounds with potential biological activities such as antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like piperidine derivatives. For instance, a related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized through a Claisen-Schmidt condensation followed by Michael addition and N-alkylation . Similarly, dendritic molecules incorporating piperidine motifs have been synthesized starting from 4-amino-1-(tert-butoxycarbonyl)piperidine . These methods could potentially be adapted for the synthesis of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and aniline moieties has been characterized using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), and nuclear magnetic resonance (13C-NMR) . Additionally, X-ray single crystal diffraction analysis has been employed to determine the structure of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives . These techniques are crucial for confirming the molecular structure and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of aniline derivatives in chemical reactions is well-documented. For example, 2-(pyridin-2-yl)aniline has been used as a directing group for C-H amination mediated by cupric acetate . In organometallic chemistry, aniline has been shown to displace various groups from α-substituted ferrocenylmethanes . These studies provide insights into the reactivity patterns that could be expected for 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and solubility, are essential for understanding the behavior of chemical compounds. For instance, the related compound (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was reported to form golden yellow needle-like crystals with a specific melting point range . These properties are indicative of the compound's purity and are useful for identification purposes. The chemical properties, such as reactivity and stability, can be inferred from the compound's structure and the functional groups present.
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. The antimicrobial activities of related thiazin-imino hydrochloride derivatives have been screened against various bacterial strains, showing moderate effectiveness . Additionally, a series of aniline derivatives with a piperidin-1-yl moiety have been evaluated for their anticancer activity against human cell lines . These case studies highlight the potential applications of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Insecticidal Bioactivities
A study focused on the synthesis of novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives, aiming to develop new insecticides with unique acting modes. Some of these compounds exhibited selective insecticidal activities against certain pests, suggesting potential applications in pest control (Shen, Wang, & Song, 2013).
Antimicrobial Activities
Research involving the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities against various microbes, including E. coli and S. aureus, indicating potential applications in treating bacterial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Anticancer Activity
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives were synthesized and evaluated for their in vitro anticancer activity. These compounds showed potential as anticancer agents, opening avenues for further research in cancer therapy (Subhash & Bhaskar, 2021).
Antihypertensive Activity
The synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones revealed their potential as antihypertensive agents. This finding points to possible applications in the management of hypertension (Clark et al., 1983).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron. The research utilized quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these derivatives, suggesting their use in materials science and engineering (Kaya et al., 2016).
Selective Estrogen Receptor Modulators (SERMs)
In the search for novel SERMs, chiral piperidin-4-ols were synthesized and evaluated against estrogen-responsive human breast cancer cells. The research contributes to the development of new therapeutic agents for hormone-dependent cancers (Yadav et al., 2011).
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus have been known to interact with various biological targets .
Mode of Action
Piperidine derivatives have been suggested to undergo a series of successive protonations, with the product configuration determined by stereoselective enamine protonation .
Eigenschaften
IUPAC Name |
2-(2-piperidin-1-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPUITZZSVPMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674532 | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride | |
CAS RN |
860765-11-3 | |
| Record name | Benzenamine, 2-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860765-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Piperidin-1-yl)ethoxy]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
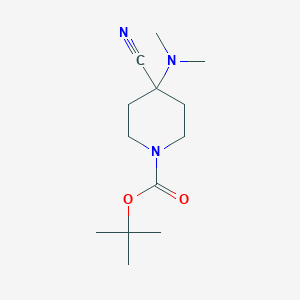

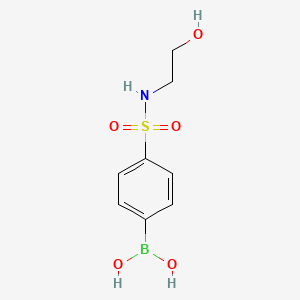
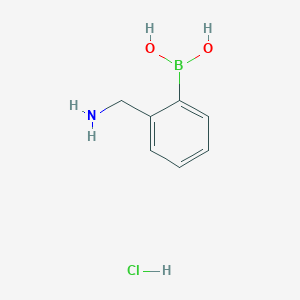
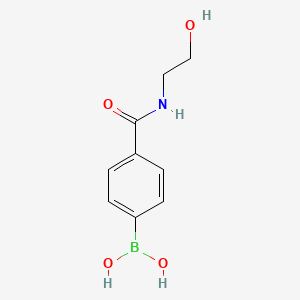

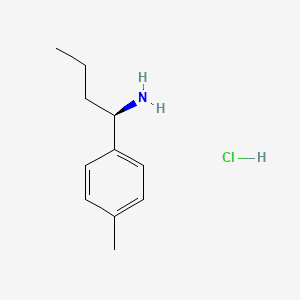
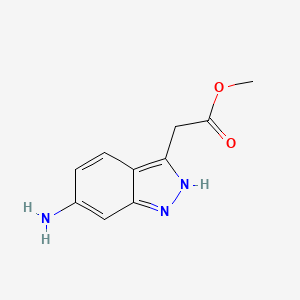
![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)
